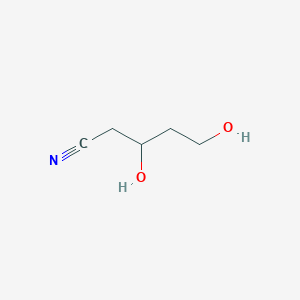
Pentanenitrile, 3,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanenitrile, 3,5-dihydroxy- is an organic compound with the molecular formula C5H9NO2 It is a nitrile derivative with hydroxyl groups attached to the third and fifth carbon atoms of the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy- typically involves the reaction of a 3,5-dialkoxy benzoate compound with valeronitrile to generate a beta-ketonitrile compound. This intermediate is then hydrolyzed to form a carboxylic acid compound, which undergoes decarboxylation to yield 3,5-dialkoxy cyclopentanone. Finally, the 3,5-dialkoxy cyclopentanone is converted to 3,5-dialkoxy pentylbenzene through Huang Minlon reaction or catalytic hydrogenation, and the alkoxy groups are reduced to phenolic hydroxyl groups to obtain Pentanenitrile, 3,5-dihydroxy- .
Industrial Production Methods
Industrial production methods for Pentanenitrile, 3,5-dihydroxy- are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanenitrile, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Pentanenitrile, 3,5-dihydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanenitrile, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by nitrilase enzymes to produce corresponding carboxylic acids, which can then participate in various biochemical processes . Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeronitrile (Pentanenitrile): A nitrile compound with a similar structure but without hydroxyl groups.
Butyronitrile: A shorter-chain nitrile compound.
Hexanenitrile: A longer-chain nitrile compound.
Uniqueness
Pentanenitrile, 3,5-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions on the pentane chain, which imparts distinct chemical and biological properties. These hydroxyl groups enable additional reactivity and interactions compared to other nitrile compounds.
Eigenschaften
CAS-Nummer |
823787-18-4 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
3,5-dihydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2 |
InChI-Schlüssel |
QSDCNOAJMHCYBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


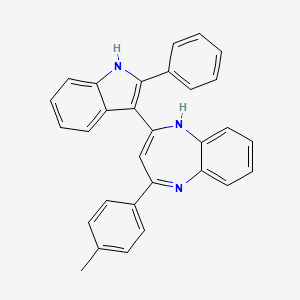
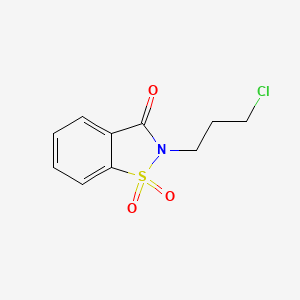
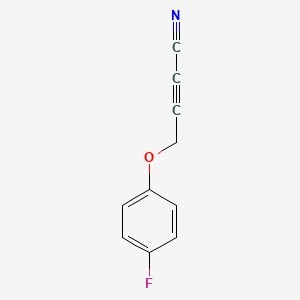
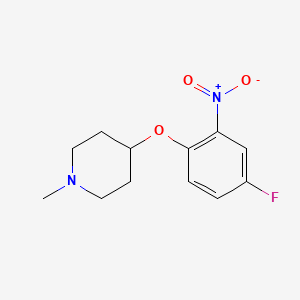
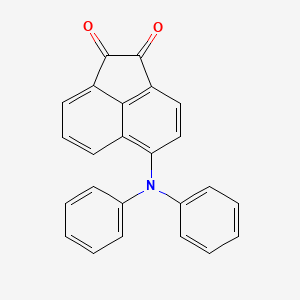
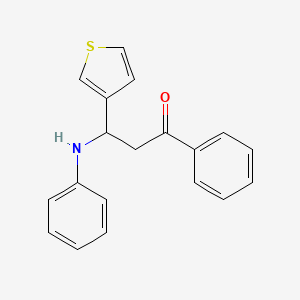
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
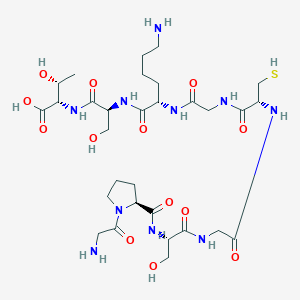
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
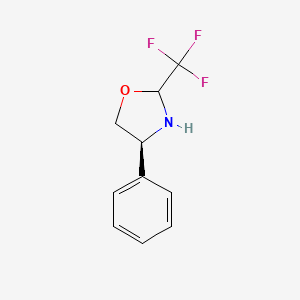

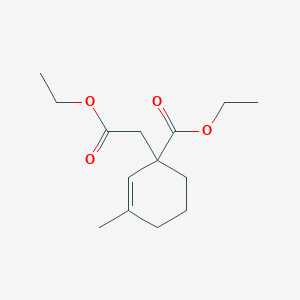
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)
